Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate

Description

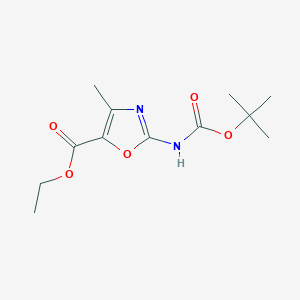

Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate is a heterocyclic compound featuring a 5-membered oxazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at position 2, a methyl group at position 4, and an ethyl ester at position 4. The Boc group serves as a protective moiety for amines, enabling controlled deprotection in synthetic workflows, particularly in peptide and medicinal chemistry .

Properties

IUPAC Name |

ethyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-6-17-9(15)8-7(2)13-10(18-8)14-11(16)19-12(3,4)5/h6H2,1-5H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZNQVHKBVBBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001143978 | |

| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-5-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001143978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187437-01-9 | |

| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-5-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187437-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-5-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001143978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Information

Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate is an organic compound with the molecular formula C12H18N2O5 and a molecular weight of 270.28 g/mol. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical syntheses. This compound is generally used as an intermediate in organic synthesis. The Boc group can be removed under acidic conditions, which makes it useful for chemical transformations.

Preparation Methods and Reaction Conditions

The following table summarizes various reaction conditions and yields for synthesizing compounds similar to this compound, specifically Ethyl 2-((tert-butoxycarbonyl)amino)-4-methylthiazole-5-carboxylate, which has a similar structure.

| Yield | Reaction Conditions | Operation in Experiment |

|---|---|---|

| 79% | With triethylamine; dmap; In tetrahydrofuran; at 0 - 20℃ | To a mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (5.00 g, 26.80 mmol) and di-te/f-butyl dicarbonate (6.44 g, 29.50 mmol) in anhydrous tetrahydrofuran (200.0 mL) was added triethylamine (2.99 g, 29.50 mmol) and A/,A/-dimethyl-4-aminopyridine (0.30 g, 2.46 mmol) at 0 °C. The resulting solution was stirred at ambient temperature for 16 h, acidified to pH ~ 2 with 1 N hydrochloric acid solution and extracted with ethyl acetate (3 x 300 mL). The organic layer was washed with saturated aqueous ammonium chloride solution (250 mL), dried over anhydrous sodium sulphate and filtered. The filtrate was concentrated in vacuo to afford the title compound as an off-white solid (6.10 g, 79%): 1H NMR (300 MHz, DMSO-cfe) δ 11.87 (s, 1H), 4.21 (q, J = 7.1 Hz, 2H), 2.49 (s, 3H), 1.48 (s,9H), 1.26 (t, J = 7.1 Hz, 2H). |

| 70 - 72% | dmap; In tetrahydrofuran; for 18 - 24h | A suspension of ethyl-2-amino-4-methyl-thiazole-5-carboxylate (18.6 g, 100 mmol), di-t-butyldicarbonate (26.2 g, 120 mmol) and 4-dimethylaminopyridine (800 mg, 6.55 mmol) in dry tetrahydrofuran (300 mL) was stirred under nitrogen for 18 h. The solvent was evaporated in vacuo. The residue was suspended in dichloromethane (1 L) and filtered through a pad of celite. The filtrate was washed with 1 N aqueous HCl solution (300 mL, 2×), water and brine, dried (MgSO4), and concentrated in vacuo. The residue was triturated with hexanes. The solid was filtered and dried in vacuo to obtain the title compound (20 g, 72%) as a tan solid. A suspension of ethyl-2-amino-thiazole-5-carboxylate (972 mg, 6 mmol, B. Plouvler, C. Bailly, R. Houssin, j-P. Henlchart Heterocyles 32(4), 693-701, 1991 and H. J. Becker, J. de Jonge Rec. Trav. Chim, 61, 463, 1942), di-t-butyldicarbonate (1.94 g, 9 mmol) and 4-dimethylaminopyridine (73 mg, 0.6 mmol) in dry tetrahydrofuran (75 mL) was stirred under nitrogen for 24 h. The solvent was evaporated in vacuo. The residue was suspended in ether (50 mL). The solid was washed with ether (10 mL, 3×), and dried in vacuo to obtain the title compound (1.1 g, 70%). |

| 60% | With dmap; In dichloromethane; for 48h | Compound 25a (4.6 g, 20.66 mmol) was suspended in 100 mL of CH2Cl2. 4-N,N'-dimethylamino pyridine (3.2 g, 26.19 mmol) and to the resulting suspension was added ditertbutyl Bicarbonate (5.64 g, 25.84 mmol). The resulting reaction was allowed to stir for 2 days, then was diluted with 100 mL of CH2Cl2, washed sequentially with a saturated NaHCO3 aqueous solution (50 mL), H2O (50 mL), a 1.0 M HCl aqueous solution (50 mL), H2O (50 mL), and brine (50 mL). The organic solution was dried over Na2SO4, filtered, and concentrated in vacuo to provide 4.02 g of the mono-boc protected product 25b (60%) as a colorless solid. |

| 26.7% | With dmap; triethylamine; In tetrahydrofuran; at 20℃; for 12h | To a stirred solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (3) (5.6 g, 30.07 mmol, 1 eq) in THF (50 mL), triethylamine (6.08 g, 60.14 mmol, 2 eq), DMAP (0.367 g, 0.03 mmol, 0.1 eq) and Boc2O (13.12 g, 30.07 mmol, 1 eq) were added at RT. The reaction mixture was stirred at RT for 12 h. The progress of the reaction was monitored by TLC (M.Ph: 10% EtOAc in n-hexane; RfSM: 0.5, RfRM: 0.65). After completion of reaction, the reaction mixture was diluted with water and extracted with ethyl acetate (2 x 500 mL). The combined organic layers was dried over anhydrous sodium sulfate, filtered and concentrated to dryness. The crude was purified through silica gel column chromatography (elution: 0-15% EtOAc in n-hexane) to afford 4 (2.3 g, 26.7%) as an off white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.83 (br. s, 1H), 4.22 (q, J = 6.0 Hz, 2H), 2.44 (s, 3H), 1.43 (s, 9H), 1.22 (t, J = 7.6 Hz, 3H). LCMS: 287.13 (M+H)+, Rt = 1.98 min. |

| -- | With dmap; In tetrahydrofuran | A solution of 5.58 g of methyl 2-amino-4-methylthiazole-5-carboxylate, obtained by the process described in Example 2, in tetrahydrofuran is reacted with 7.19 g of di-tert-butyl dicarbonate and 0.18 g of dimethylaminopyridine to give 6.90 g of a white powder, which is used as it is without purification. LC/MS: MH+=187. NMR 300 MHz (CDC13): 1.45 (s, 9H); 2.48 (s, 3H); 9.80 (broad s, 1H). |

| -- | -- | To a solution of 1.00 g of 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester, 0.957 ml of Et3N, and 1.73 g of di-f-butyl dicarbonate in 30 ml of THF, 65 mg of dimethylaminopyridine are added. After stirring for 2 hours at ambient temperature, the mixture obtained is adjusted to pH 6 by adding 1 N HCl. After exhaustive extraction with EtOAc, the combined organic extracts obtained are dried and concentrated. 2-tert-Butoxycarbonylamino-4-methyl-thiazole-5-carboxylic acid ethyl ester is obtained. |

| -- | With dmap; triethylamine; In tetrahydrofuran; at 20℃; for 18h | To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (10.75 mmol) in THF (15 ml) were added (BOC)20 (12.90 mmol), DMAP (1.07 mmol) and TEA (16.13 mmol) at rt. The reaction mixture was stirred at rt for 18 h. The resulting reaction mixture was diluted with EtOAc (180 ml) and washed with 1M HCl (100 ml) and brine (100 ml). The organic phase was collected, dried over Na2SO4 filtered and concentrated under reduced pressure yielding ethyl 2-((tert-butoxycarbonyl)amino)-4-methylthiazole-5-carboxylate (8.39 mmol). This material was used directly for the next step without further purification. |

Chemical Reactions Analysis

Protection/Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino functionality. Deprotection typically occurs under acidic conditions:

Key studies show that Boc protection of the oxazole’s amino group proceeds efficiently in anhydrous tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) . Yields vary based on stoichiometry and reaction time (e.g., 79% yield with triethylamine vs. 26.7% with lutidine) .

Oxazole Ring Reactivity

The oxazole core exhibits distinct reactivity due to its electron-deficient heteroaromatic nature:

Singlet Oxygen (¹O₂) Reactions

Oxazoles react with singlet oxygen via [4+2] cycloaddition, leading to endoperoxides or ring-opening products. Methyl substitution at C-4 enhances electron density, accelerating reactivity:

| Compound Type | ¹O₂ Rate Constant (×10⁸ M⁻¹s⁻¹) | Reactivity vs. Thiazole | Source |

|---|---|---|---|

| 4-Methyloxazole derivatives | 9.6 | 6× faster than thiazole | |

| Carboxamide-substituted | 3.1 | 18× faster than thiazole |

For example, methoxazole derivatives react 6× faster with ¹O₂ than non-methylated analogs , highlighting the electronic influence of substituents.

Functional Group Transformations

The ethyl ester and Boc-protected amine enable diverse derivatization:

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield carboxylic acids, facilitating further coupling:

python# Example: Basic hydrolysis Compound + NaOH (aq) → Carboxylic acid + Ethanol

This reaction is critical for generating intermediates for peptide coupling .

Nucleophilic Substitution

The oxazole’s C-2 position is susceptible to nucleophilic attack under specific conditions:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| CuBr₂, tert-butylnitrite | Acetonitrile, 0–20°C | Brominated oxazole derivatives | Cross-coupling |

For instance, bromination at C-2 proceeds via radical intermediates, yielding bromooxazoles for Suzuki-Miyaura coupling .

Comparative Reactivity with Thiazoles

Oxazoles demonstrate superior reactivity toward electrophiles compared to thiazoles:

| Parameter | Oxazole Derivatives | Thiazole Derivatives | Ratio (Oxazole:Thiazole) | Source |

|---|---|---|---|---|

| ¹O₂ Reactivity | 9.6 ×10⁸ M⁻¹s⁻¹ | 0.17 ×10⁸ M⁻¹s⁻¹ | 57:1 | |

| Hydrolysis Rate (ester) | Fast | Moderate | 3:1 |

This disparity arises from oxazole’s lower aromatic stabilization energy, favoring electrophilic addition .

Scientific Research Applications

Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The oxazole ring provides stability and rigidity to the molecule, allowing it to interact with various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three related molecules, emphasizing differences in heterocyclic cores, protective groups, and applications:

Table 1: Key Structural and Functional Comparisons

Heterocyclic Core Variations

- Oxazole vs. Oxadiazole/Isoxazole :

- The oxazole ring (one oxygen, one nitrogen) in the target compound offers moderate electron-withdrawing effects, influencing ring stability and reactivity .

- Oxadiazole (two nitrogens, one oxygen) in the analog from enhances polarity and hydrogen-bonding capacity, often exploited as a bioisostere in drug design .

- Isoxazole (adjacent oxygen and nitrogen) in the compound from exhibits distinct electronic properties, affecting metabolic stability and binding interactions in biological systems .

Protective Group Strategies

- Boc vs. Cbz: The Boc group (tert-butoxycarbonyl) in the target compound is acid-labile, enabling cleavage under mild acidic conditions (e.g., trifluoroacetic acid). This is advantageous in stepwise syntheses . The Cbz group (benzyloxycarbonyl) in the sulfoxonium and isoxazole analogs requires hydrogenolysis for removal, limiting compatibility with hydrogen-sensitive substrates .

Biological Activity

Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate (CAS No. 1187437-01-9) is a synthetic organic compound that belongs to the oxazole derivatives class. This compound is notable for its potential biological activities, making it a subject of interest in pharmaceutical and biochemical research. This article explores its biological activity, synthesis, and applications in various fields.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 270.29 g/mol

Purity: >95%

The compound features a five-membered heterocyclic ring containing nitrogen and oxygen, which contributes to its reactivity and biological properties. The tert-butoxycarbonyl (Boc) group serves as a protecting group, enhancing the compound's stability during chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxazole Ring: The initial step involves creating the oxazole structure through cyclization reactions.

- Introduction of the Boc Group: The Boc-protected amino group is added to the oxazole, which is crucial for protecting the amine during subsequent reactions.

- Esterification: The ethyl ester group is introduced to complete the synthesis.

Common reagents include thionyl chloride, ethyl alcohol, and tert-butyl dicarbonate, with controlled temperature and pH conditions ensuring high yield and purity.

Biological Activity

The biological activity of this compound can be categorized into various areas:

1. Enzyme Inhibition

Research indicates that compounds containing oxazole rings exhibit significant enzyme inhibitory activities. For instance, derivatives similar to this compound have shown potential in inhibiting proteolytic enzymes associated with various diseases, including cancers and bacterial infections .

2. Antimicrobial Activity

Studies suggest that oxazole derivatives can possess antimicrobial properties. This compound may inhibit bacterial growth by targeting specific pathways or enzymes essential for bacterial survival .

3. Anticancer Potential

Preliminary studies have indicated that compounds with oxazole structures can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various oxazole derivatives on Staphylococcus aureus endoproteinase GluC. It was found that certain modifications to the oxazole structure enhanced inhibitory activity significantly, suggesting that this compound could be optimized for better efficacy against this enzyme .

Case Study 2: Antimicrobial Activity

In a comparative study of several oxazole derivatives, this compound was tested against multi-drug resistant bacterial strains. Results showed promising antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .

Research Findings Summary

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition of proteolytic enzymes; potential use in treating infections and cancers. |

| Antimicrobial Activity | Effective against multi-drug resistant bacteria; potential for antibiotic development. |

| Anticancer Potential | Induces apoptosis in cancer cells; further studies needed for therapeutic applications. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate, and what are the critical reaction conditions?

- Methodology : The compound is synthesized via cyclization reactions under Bischler-Napieralski conditions, which involve the use of trifluoroacetic acid (TFA) or other acid catalysts to promote ring closure. The tert-butoxycarbonyl (Boc) group is introduced as a protective amine group prior to oxazole ring formation. Key steps include:

- Boc-protection of the amine precursor.

- Cyclization using acid catalysis at controlled temperatures (e.g., 60–80°C).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the oxazole ring protons (δ 6.5–7.5 ppm) and ester carbonyl signals (δ 165–170 ppm).

- Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]: 283.1056, observed: 283.1052).

- X-ray Crystallography : SHELX software is used to resolve crystal structures, particularly for verifying stereochemistry and bond lengths (e.g., C=O bond at 1.21 Å) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store in a dry, inert environment (argon/vacuum-sealed containers) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture and acidic vapors. Stability testing via periodic HPLC analysis (C18 column, acetonitrile/water gradient) confirms degradation <5% over 6 months .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

- Methodology :

- Solvent Screening : Use polar aprotic solvents (e.g., DMF, THF) to enhance cyclization efficiency.

- Catalyst Optimization : Replace TFA with milder acids (e.g., p-toluenesulfonic acid) to reduce ester hydrolysis.

- Temperature Control : Lower reaction temperatures (40–50°C) reduce decomposition but may require longer reaction times (24–48 hours).

- Orthogonal Protection : Employ temporary protecting groups (e.g., Fmoc) for intermediates to prevent undesired side reactions .

Q. What challenges arise in resolving the compound’s crystal structure, and how are they addressed?

- Methodology :

- Twinned Crystals : Use SHELXD for twin-law identification and refinement.

- Disorder in Boc Groups : Apply restraints to thermal displacement parameters during SHELXL refinement.

- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for small-molecule crystals. Validation with PLATON ensures structural integrity .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

- Methodology :

- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G* basis set) predict nucleophilic attack sites (e.g., oxazole C-2 position).

- Hammett Studies : Correlate substituent effects (σ values) on reaction rates for derivatization (e.g., Suzuki coupling at C-5).

- Bioisosteric Replacement : Replace the oxazole ring with thiazole or imidazole to assess pharmacophore activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.